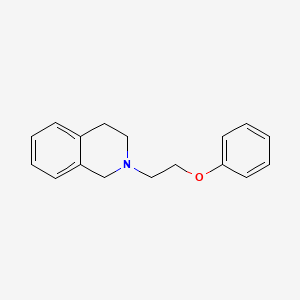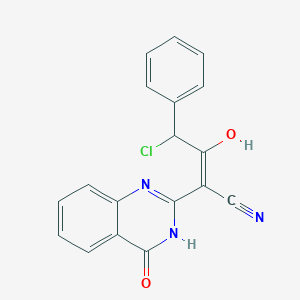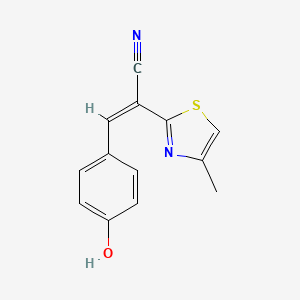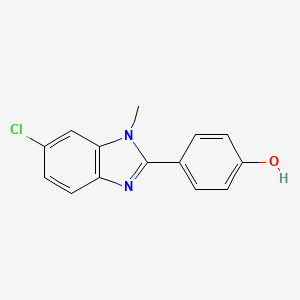![molecular formula C15H18N4O2 B7356575 N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide](/img/structure/B7356575.png)
N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide is a synthetic compound that has gained significant attention in the field of scientific research. It is commonly known as EPM-706 and belongs to the class of small molecule inhibitors. EPM-706 has been shown to exhibit promising therapeutic potential for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
作用機序
EPM-706 exerts its therapeutic effects by selectively inhibiting the PI3K/Akt/mTOR signaling pathway. This pathway is known to play a critical role in cell growth, proliferation, and survival. By inhibiting this pathway, EPM-706 can effectively suppress the growth and survival of cancer cells. In addition, EPM-706 has been shown to inhibit the production of pro-inflammatory cytokines by blocking the NF-κB signaling pathway.
Biochemical and Physiological Effects:
EPM-706 has been shown to exhibit a range of biochemical and physiological effects. In cancer cells, it inhibits the PI3K/Akt/mTOR signaling pathway, leading to decreased cell growth and survival. In addition, it has been shown to induce apoptosis, or programmed cell death, in cancer cells. Inflammatory cells, such as macrophages, produce pro-inflammatory cytokines in response to stimuli. EPM-706 inhibits the production of these cytokines, leading to decreased inflammation.
実験室実験の利点と制限
One of the advantages of using EPM-706 in lab experiments is its specificity for the PI3K/Akt/mTOR signaling pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. However, one of the limitations of using EPM-706 is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the research and development of EPM-706. One potential direction is to study its efficacy in combination with other anticancer drugs. Another direction is to investigate its potential in treating other diseases, such as neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method and improve the solubility of EPM-706 for use in lab experiments.
合成法
The synthesis of EPM-706 involves a series of chemical reactions that result in the formation of the final product. The process begins with the reaction between 4-ethyl-6-oxo-1H-pyrimidine-2-carbaldehyde and 3-bromoaniline to form the intermediate compound, 3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)aniline. This intermediate is then reacted with methylaminoacetic acid to produce the final product, N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide.
科学的研究の応用
EPM-706 has been extensively studied for its therapeutic potential in various diseases. In cancer research, it has been shown to inhibit the growth of cancer cells by targeting the PI3K/Akt/mTOR signaling pathway. EPM-706 has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been studied for its potential in treating autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.
特性
IUPAC Name |
N-[3-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)phenyl]-2-(methylamino)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-3-11-8-13(20)19-15(18-11)10-5-4-6-12(7-10)17-14(21)9-16-2/h4-8,16H,3,9H2,1-2H3,(H,17,21)(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXDQCZZRMUAKEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)C2=CC(=CC=C2)NC(=O)CNC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-4-chloro-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-hydroxy-4-phenylbut-2-enenitrile](/img/structure/B7356508.png)

![(E)-4-chloro-3-hydroxy-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]but-2-enenitrile](/img/structure/B7356517.png)

![S-[(E)-N-acetyl-N'-[(E)-pyridin-2-ylmethylideneamino]carbamimidoyl] ethanethioate](/img/structure/B7356538.png)
![2-[4-(difluoromethyl)phenyl]-4-propyl-1H-pyrimidin-6-one](/img/structure/B7356543.png)

![2-[4-[(4-oxo-3H-quinazolin-2-yl)methyl]piperazin-1-yl]butanoic acid](/img/structure/B7356580.png)
![6-[(E)-2-(5-chloro-2-fluorophenyl)ethenyl]-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7356587.png)
![(2R,3S)-N-ethyl-2-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]morpholine-3-carboxamide;hydrochloride](/img/structure/B7356596.png)
![N-(1-bicyclo[2.2.2]octanyl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide](/img/structure/B7356600.png)
![2-[[2-tert-butylsulfanylethyl(ethyl)amino]methyl]-3H-quinazolin-4-one](/img/structure/B7356605.png)